molecular formula C14H19ClN2O2 B1671552 Eprobemide CAS No. 87940-60-1

Eprobemide

Cat. No.: B1671552
CAS No.: 87940-60-1
M. Wt: 282.76 g/mol
InChI Key: YYFGRAGNYHYWEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eprobemide is a pharmaceutical drug that was used as an antidepressant . The primary target of this compound is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, such as serotonin. Inhibition of MAO-A increases the availability of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression .

Mode of Action

This compound acts as a non-competitive reversible inhibitor of MAO-A This compound exhibits selective action on serotonin deamination , which means it preferentially inhibits the breakdown of serotonin, thereby increasing its levels in the brain.

Biochemical Pathways

By inhibiting MAO-A, this compound affects the metabolic pathway of serotonin, a key neurotransmitter involved in mood regulation . Increased levels of serotonin in the brain due to reduced breakdown can lead to enhanced neurotransmission and improved mood, which is beneficial in the treatment of depression .

Pharmacokinetics

These include absorption, distribution, metabolism, and excretion (ADME) properties . The bioavailability of this compound would be influenced by these factors, which determine the concentration of the drug in the blood over time .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased serotonin levels in the brain due to inhibited breakdown by MAO-A . This can lead to enhanced serotonin neurotransmission, which is associated with improved mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs, including this compound. For instance, behaviors, nutrition, and exposure to certain chemicals or pollutants can affect cellular epigenetics, which in turn may influence how a person responds to a drug . .

Preparation Methods

Eprobemide can be synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Eprobemide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom on the benzamide ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Eprobemide has been primarily studied for its antidepressant properties due to its inhibition of monoamine oxidase A . It has been used in research to understand the mechanisms of depression and the role of serotonin in mood regulation. Additionally, this compound’s selective action on serotonin deamination makes it a valuable tool in neurochemical studies.

Comparison with Similar Compounds

Eprobemide is similar to other monoamine oxidase inhibitors, such as moclobemide. The primary difference between this compound and moclobemide lies in the linker that connects the morpholine fragment with the chlorobenzamide. This compound has a three-carbon linker, while moclobemide has a two-carbon linker . This structural difference contributes to variations in their pharmacological profiles and effects.

Similar compounds include:

    Moclobemide: Another reversible inhibitor of monoamine oxidase A.

    Phenelzine: An irreversible inhibitor of monoamine oxidase.

    Tranylcypromine: Another irreversible inhibitor of monoamine oxidase.

This compound’s uniqueness lies in its reversible inhibition and selective action on serotonin deamination, which distinguishes it from other monoamine oxidase inhibitors.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGRAGNYHYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117854-28-1 (mono-hydrochloride)
Record name Eprobemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046409
Record name Eprobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87940-60-1
Record name 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87940-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprobemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROBEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX5F7RDER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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